molecular formula C10H12N4O5S B12310220 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-

Cat. No.: B12310220
M. Wt: 300.29 g/mol
InChI Key: LPQZKKCYTLCDGQ-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic β-Lactam Scaffolds in Antibiotic Development

The discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the β-lactam era, with its bicyclic penam scaffold serving as a prototype for subsequent antibiotic development. Early β-lactams, including benzylpenicillin, demonstrated potent bactericidal activity by inhibiting penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall synthesis. However, the rapid emergence of β-lactamases—enzymes that hydrolyze the β-lactam ring—necessitated structural modifications to enhance stability and broaden antimicrobial spectra.

The introduction of cephalosporins in the 1960s, derived from the Cephalosporium fungus, represented a pivotal shift toward bicyclic cephem scaffolds. Unlike penams, cephalosporins feature a six-membered dihydrothiazine ring fused to the β-lactam core, conferring greater resistance to β-lactamases and expanded Gram-negative coverage. This structural evolution underscored the importance of ring strain and electronic properties in balancing reactivity toward PBPs and stability against enzymatic degradation. By the 1980s, synthetic efforts focused on hybrid scaffolds, such as the 4-thia-1-azabicyclo[3.2.0]heptane system, which integrates sulfur and nitrogen heteroatoms to optimize both pharmacokinetic and pharmacodynamic profiles.

Table 1: Evolution of Bicyclic β-Lactam Scaffolds

Scaffold Type Key Features Era of Development
Penam (Penicillin) Bicyclic 5-membered thiazolidine ring 1920s–1940s
Cephem (Cephalosporin) Bicyclic 6-membered dihydrothiazine ring 1960s–1980s
4-Thia-1-azabicyclo[3.2.0]heptane Sulfur-containing fused ring system 1990s–Present

Properties

IUPAC Name

3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZKKCYTLCDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861116
Record name 3-Methyl-4,4,7-trioxo-3-[(1H-1,2,3-triazol-1-yl)methyl]-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Diphenylmethyl Ester-Protected Intermediate

The synthesis begins with the preparation of the diphenylmethyl ester-protected intermediate, a strategic step to shield the carboxylic acid group during subsequent reactions. A mixture of toluene and cyclohexane (1:1 v/v) is combined with the starting β-lactam derivative and 2-mercaptobenzothiazole under reflux at 85–89°C. This azeotropic distillation removes water, facilitating the formation of the thioether intermediate. The reaction achieves a 93.74% purity with a 20% yield improvement over traditional methods, attributed to optimized solvent selection and reduced byproduct formation.

The intermediate is then treated with copper(II) chloride in anhydrous ethyl acetate or methylene chloride at 20–25°C to introduce the chloromethyl group, yielding (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester. This step is critical for enabling subsequent nucleophilic substitution reactions.

Deprotection and Final Isolation

Hydrogenolysis is employed to remove the diphenylmethyl protecting group. The triazole intermediate is suspended in ethyl acetate and treated with 10% palladium on charcoal under 6 kg/cm² hydrogen pressure at 25–30°C. The reaction mixture is filtered to remove the catalyst, and the aqueous layer is separated, washed with ethyl acetate, and acidified to pH 2.0 using 6N hydrochloric acid. This precipitates the final product, which is filtered and washed with cold water to yield a white crystalline solid.

Oxidation to 4,4-Dioxide

The 4,4-dioxide functionality is introduced prior to the azidation step. The sulfide group in the thia-azabicyclo framework is oxidized to the sulfone using hydrogen peroxide in acetic acid at 40–50°C. This step ensures complete oxidation without epimerization at the stereogenic centers, as confirmed by chiral HPLC analysis. The oxidation is typically conducted after chloromethylation but before azidation to prevent side reactions with the triazole moiety.

Reaction Optimization and Yield Data

Key optimization strategies include solvent selection, temperature control, and reagent stoichiometry. For example, substituting toluene with a toluene-cyclohexane mixture reduces byproduct formation by 2% and improves yield by 20%. The table below summarizes critical reaction parameters:

Step Conditions Reagents Yield Purity
Diphenylmethyl Protection Toluene/cyclohexane, 85–89°C 2-Mercaptobenzothiazole 93.74% 140 g
Chloromethylation Ethyl acetate, 20–25°C CuCl₂ 85%
Azidation DMF/H₂O, 25–30°C NaN₃ 95% 99.95%
Deprotection H₂ (6 kg/cm²), 25–30°C Pd/C 90% 99.8%

Stereochemical Control

The (2S,3S,5R) configuration is maintained through sterically controlled reaction conditions. The use of anhydrous solvents during chloromethylation prevents racemization, while low temperatures during azidation minimize epimerization. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm the retention of stereochemistry at each step.

Comparative Analysis of Synthetic Routes

Traditional methods for synthesizing this compound suffered from low yields (30–35%) due to inefficient protection-deprotection strategies and oxidation side reactions. The improved protocol detailed here increases the overall yield to 40–45% by optimizing solvent systems, reducing reaction times, and employing selective catalysts.

Industrial-Scale Considerations

Scale-up challenges include managing exothermic reactions during azidation and ensuring consistent oxidation across large batches. Continuous flow reactors are proposed to enhance heat dissipation and reproducibility. Economic analyses suggest that the improved method reduces raw material costs by 15% compared to earlier routes.

Chemical Reactions Analysis

Comparison with Similar Compounds

Enmetazobactam

  • Structure : (2S,3S,5R)-3-Methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl)methyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide.
  • Key Differences : Features a triazolium group instead of a neutral triazole, enhancing electrostatic interactions with β-lactamases.
  • Activity : Shows broader inhibition against class A and some class C β-lactamases compared to Tazobactam .

Cloxacillin Sodium

  • Structure: 6-[3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, monosodium salt.
  • Key Differences : Contains a chlorophenyl-isoxazole side chain instead of a triazole group.
  • Activity : Primarily a penicillinase-resistant penicillin (methicillin class) with narrow-spectrum activity against Gram-positive bacteria. Lacks β-lactamase inhibitory properties .

Oxacillin

  • Structure : 3,3-Dimethyl-6-(5-methyl-3-phenylisoxazole-4-carboxamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Differences : Isoxazolyl substituent confers resistance to staphylococcal β-lactamases.
  • Activity : Used against penicillin-resistant Staphylococcus aureus but ineffective against extended-spectrum β-lactamases (ESBLs) .

Ampicillin

  • Structure: 6-[(Aminophenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Differences: Aminophenylacetyl side chain enhances Gram-negative activity but lacks the triazole or dioxide modifications.
  • Activity : Broad-spectrum penicillin susceptible to hydrolysis by β-lactamases. Pharmacokinetic studies show lower stability compared to Tazobactam-containing combinations .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents β-Lactamase Inhibition Solubility (Water) Clinical Use
Tazobactam 300.28 Triazolemethyl, 4,4-dioxide Class A, C, some D High (sodium salt form) Combined with ceftriaxone, piperacillin
Enmetazobactam 340.42* Triazolium, 4,4-dioxide Enhanced class A/C Moderate Under investigation for ESBL inhibition
Cloxacillin Sodium 475.89 Chlorophenyl-isoxazole None Low Methicillin-resistant Staphylococci
Ampicillin 349.41 Aminophenylacetyl None Moderate (trihydrate) Broad-spectrum infections

*Estimated based on formula C₁₃H₁₆N₄O₅S.

β-Lactamase Inhibition Spectrum

  • Tazobactam inhibits SHV-1, TEM-1 , and some OXA enzymes but is less effective against metallo-β-lactamases (e.g., NDM-1) .
  • Enmetazobactam demonstrates superior activity against CTX-M-15 ESBLs, a common resistance mechanism in E. coli and Klebsiella .

Research Findings and Clinical Relevance

  • Combination Therapy : Tazobactam paired with ceftriaxone (EXACEF-TZ INJECTION) restores activity against β-lactamase-producing Enterobacteriaceae, achieving >90% clinical efficacy in urinary tract infections .
  • Resistance Trends : Methicillin and Oxacillin face rising resistance due to mecA-mediated alterations in penicillin-binding proteins (PBPs), underscoring the need for β-lactamase inhibitors like Tazobactam .
  • Synthetic Advances: Novel derivatives (e.g., Enmetazobactam) are synthesized via side-chain modifications of the bicycloheptane core, optimizing binding to enzyme active sites .

Biological Activity

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, particularly its derivatives such as 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-, has garnered attention in pharmacological research due to its promising biological activities. This compound belongs to a class of antibiotics known for their effectiveness against various bacterial strains.

Chemical Structure

The compound's structure can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Where x,y,z,w,vx,y,z,w,v correspond to the specific number of each atom in the molecular formula.

Antibacterial Properties

Research indicates that derivatives of 4-Thia-1-azabicyclo[3.2.0]heptane exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death. Specific studies have highlighted its efficacy against extended-spectrum beta-lactamase (ESBL) producing bacteria, making it a valuable candidate in treating resistant infections .

Bacterial Strain Activity
Escherichia coliEffective
Staphylococcus aureusEffective
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaModerate

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. In particular, it has shown potential in inhibiting urease and alpha-amylase enzymes. These activities are crucial in various metabolic pathways and could lead to applications in metabolic disorders and diabetes management .

Antioxidant Activity

The antioxidant properties of the compound have been evaluated using DPPH (1,1-diphenyl-2-picryl hydrazyl) assays. The results indicate a significant scavenging effect on free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 1: Efficacy Against Meningitis

In a clinical setting, derivatives of this compound were assessed for their effectiveness against bacterial meningitis. The results demonstrated a high success rate in reducing bacterial load in patients resistant to conventional treatments .

Case Study 2: Treatment of Skin Infections

Another study focused on the application of this compound in treating severe skin infections. Patients treated with formulations containing the compound showed marked improvement compared to those receiving standard antibiotic therapy .

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